molecular formula C22H20ClN3O5 B3266098 Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate CAS No. 417717-20-5

Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate

Cat. No.: B3266098
CAS No.: 417717-20-5
M. Wt: 441.9 g/mol
InChI Key: LUHGYWSKCNNAMN-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate is a synthetic quinoline derivative primarily recognized as Lenvatinib Impurity 5 (PA 12 0971012) . It serves as a critical intermediate or degradation product in the synthesis of Lenvatinib (4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide methanesulfonate), a multi-kinase inhibitor used in cancer therapy . The compound features a methyl ester group at the quinoline-6-carboxylate position, distinguishing it from the active pharmaceutical ingredient (API) Lenvatinib, which contains a carboxamide group. Its molecular formula is C22H20ClN3O5, with a molecular weight of 465.87 g/mol .

Structurally, the molecule comprises:

  • A 7-methoxyquinoline core substituted with a methyl ester at position 6.
  • A 3-chloro-4-(3-cyclopropylureido)phenoxy side chain at position 4 of the quinoline.

This compound is pivotal in quality control during Lenvatinib production, as impurities like this ester derivative must be monitored to ensure drug safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate, highlighting differences in functional groups, molecular properties, and roles in pharmaceutical development:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role/Application
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate 417717-20-5 C22H20ClN3O5 465.87 Methyl ester, cyclopropylurea, chlorophenoxy Lenvatinib synthesis intermediate; impurity (Impurity 5)
4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide 417716-92-8 C21H19ClN4O4 426.85 Carboxamide, cyclopropylurea, chlorophenoxy Lenvatinib free base; precursor to mesylate salt
Lenvatinib Mesylate (API) 857890-39-2 C22H23ClN4O7S 522.96 Carboxamide methanesulfonate, cyclopropylurea Approved drug for thyroid and hepatocellular carcinoma
4-Chloro-7-methoxyquinoline-6-carboxamide PA 12 0971011 C12H10ClN2O2 251.67 Chloroquinoline, carboxamide Core intermediate in Lenvatinib synthesis (Impurity 2)
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea N/A C10H10ClN2O2 228.65 Cyclopropylurea, chlorophenol Lenvatinib Impurity 1; side-chain precursor

Key Structural and Functional Differences

The methanesulfonate salt in Lenvatinib Mesylate improves aqueous solubility, critical for drug formulation .

Synthetic Relevance: The methyl ester derivative is likely a byproduct of incomplete amidation during Lenvatinib synthesis. describes a reflux reaction with sodium methoxide, suggesting ester-to-amide conversion is a key step . Impurities like 4-chloro-7-methoxyquinoline-6-carboxamide (Impurity 2) arise from incomplete functionalization of the quinoline core .

Safety Profiles :

  • The carboxamide (CAS 417716-92-8) and its mesylate salt carry hazard warnings (H302: harmful if swallowed; H315: skin irritation) . Similar risks are inferred for the methyl ester, though explicit data are unavailable.

Biological Activity :

  • Lenvatinib Mesylate inhibits VEGF and FGF receptors, but the methyl ester lacks the carboxamide group essential for binding affinity, rendering it pharmacologically inactive .

Biological Activity

Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for cancer treatment.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Methyl 4 3 chloro 4 3 cyclopropylureido phenoxy 7 methoxyquinoline 6 carboxylate\text{Methyl 4 3 chloro 4 3 cyclopropylureido phenoxy 7 methoxyquinoline 6 carboxylate}

This structure features a quinoline core, which is known for its biological activity, particularly in inhibiting specific enzymes and pathways associated with cancer progression.

Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate exhibits several mechanisms of action:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell growth and survival. By blocking these pathways, it may induce apoptosis in cancer cells .
  • Anti-Angiogenic Properties : Research indicates that the compound can disrupt angiogenesis, the process by which new blood vessels form from existing ones. This is particularly relevant in tumor growth, where adequate blood supply is necessary for sustaining cancer cells .
  • Cell Cycle Regulation : The compound may interfere with cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancerous cells .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound against various cancer types:

  • Hepatocellular Carcinoma (HCC) : In a study assessing the anti-HCC activity of related compounds, it was found that derivatives similar to methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate showed significant cytotoxic effects on HCC cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor survival and proliferation .
  • In Vivo Models : Animal studies demonstrated that administration of this compound led to reduced tumor sizes compared to control groups. The observed effects were linked to both direct cytotoxicity and modulation of the tumor microenvironment .

Case Studies

Data Tables

Study FocusModel TypeKey Findings
Anti-HCC ActivityCell LinesSignificant cytotoxic effects observed
In Vivo Tumor ReductionAnimal StudiesReduced tumor sizes compared to controls
Clinical EfficacyMeta-analysisImproved overall survival with similar agents

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylate?

  • Methodological Answer : The synthesis of quinoline-6-carboxylate derivatives typically involves multi-step reactions. For example, the synthesis of structurally similar compounds like Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4) starts with condensation of substituted phenols with quinoline precursors under basic conditions . The introduction of the 3-cyclopropylureido group may require coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling for regioselective functionalization . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical for structural confirmation. For example, the methyl ester and methoxy groups in similar compounds produce distinct singlet peaks in ¹H NMR (δ ~3.9–4.0 ppm) . Purity analysis should utilize reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Differential scanning calorimetry (DSC) can assess crystallinity, while elemental analysis validates stoichiometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility can be tested in DMSO, methanol, and aqueous buffers (pH 1–10) using nephelometry. Stability studies should include accelerated degradation assays under heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂). For example, related quinoline esters exhibit stability in DMSO at −20°C but degrade in aqueous solutions above pH 8 .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the 3-cyclopropylureido moiety?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via vapor diffusion using acetonitrile/water. Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) and refinement using SHELXL (via Olex2 or SHELXTL) ensures precise determination of bond angles, torsion angles, and hydrogen bonding . For example, SHELXL refinement of analogous quinoline derivatives achieved R-factors < 5% .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in antimicrobial assays?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing cyclopropylurea with acylthiourea or varying methoxy positions). In vitro antibacterial activity can be evaluated via MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Computational docking (AutoDock Vina) into target enzymes (e.g., DNA gyrase) identifies critical interactions, such as hydrogen bonding with the ureido group .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer : Use liver microsomes (human/rat) to measure intrinsic clearance (CLₘᵢc). LC-MS/MS quantifies parent compound degradation over time. Phase I metabolites (e.g., demethylation at the methoxy group) are identified via high-resolution MS/MS. For example, ethyl quinoline carboxylates show CYP3A4-mediated oxidation .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to validate conflicting antimicrobial data?

  • Methodological Answer : Reproduce assays using standardized CLSI protocols. Variables like bacterial inoculum size, growth media (Mueller-Hinton vs. LB broth), and compound solubility (DMSO concentration ≤1%) must be controlled. Cross-validate with time-kill curves and synergy studies (e.g., checkerboard assays with β-lactams) .

Q. Divergent synthetic yields for the quinoline core: What optimization strategies are recommended?

  • Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) for Ullmann-type couplings of the phenoxy group. Microwave-assisted synthesis (80–120°C, 30 min) can improve yield and reduce side products compared to traditional reflux .

Q. Research Tools and Resources

Q. Which databases or software are critical for modeling this compound’s physicochemical properties?

  • Methodological Answer : Use ChemAxon’s MarvinSketch for logP and pKa predictions. Schrödinger’s QikProp evaluates drug-likeness (e.g., Rule of Five compliance). For crystallography, CCDC Mercury visualizes packing diagrams, while PLATON validates twinning and disorder .

Q. Safety and Handling

Q. What precautions are necessary when handling the 3-chloro-4-(3-cyclopropylureido)phenoxy moiety?

  • Methodological Answer : Use fume hoods and nitrile gloves due to potential skin sensitization from ureido intermediates. Waste should be neutralized with 10% acetic acid before disposal. Monitor air quality for chlorinated byproducts via GC-MS .

Properties

IUPAC Name

methyl 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-29-20-11-18-14(10-15(20)21(27)30-2)19(7-8-24-18)31-13-5-6-17(16(23)9-13)26-22(28)25-12-3-4-12/h5-12H,3-4H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHGYWSKCNNAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate
Methyl 4-(3-chloro-4-(3-cyclopropylureido)phenoxy) -7-methoxyquinoline-6-carboxylate

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